molecular formula C19H16F3N3O4S B2402862 Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-15-7

Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2402862
CAS No.: 881941-15-7
M. Wt: 439.41
InChI Key: UBOFENYZVTWUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16F3N3O4S and its molecular weight is 439.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(4-sulfamoylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S/c1-2-29-18(26)15-10-24-16-9-11(19(20,21)22)3-8-14(16)17(15)25-12-4-6-13(7-5-12)30(23,27)28/h3-10H,2H2,1H3,(H,24,25)(H2,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOFENYZVTWUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17F3N2O3S
  • Molecular Weight : 396.4 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity.

This compound has been primarily studied for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle and their dysregulation is often associated with cancer progression.

Key Findings:

  • CDK Inhibition : The compound has shown promising inhibitory activity against CDK9, which is implicated in the transcriptional regulation of genes involved in cell proliferation. In vitro studies demonstrated that several derivatives exhibited IC50 values below 10 µM against various CDKs, indicating potent inhibition .
  • Antiproliferative Activity : In cellular assays, compounds derived from this scaffold demonstrated significant antiproliferative effects against pancreatic ductal adenocarcinoma (PDAC) cell lines, supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and enhances binding affinity to target proteins
Sulfamoyl GroupEssential for broad anticancer activity through hydrogen bonding interactions
Alterations in Aromatic RingsAffects the selectivity towards different CDKs and overall potency

Case Studies and Research Findings

  • Pancreatic Cancer Studies : A series of experiments highlighted the efficacy of this compound in inhibiting the growth of PDAC cells. The derivatives were tested in various concentrations, revealing a dose-dependent response with significant reductions in cell viability at concentrations lower than 10 µM .
  • In Vivo Studies : Research indicated that compounds with similar scaffolds showed reduced tumor growth in mouse models when administered at therapeutic doses. These findings correlate with the in vitro data suggesting a potential pathway for clinical development .
  • Comparative Analysis : In comparison to other known CDK inhibitors, this compound exhibited superior selectivity for CDK9 over CDK7 and other kinases, suggesting a favorable profile for targeted cancer therapies .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a promising candidate for pharmaceutical applications:

  • Antimicrobial Properties : Research indicates that derivatives of quinoline compounds, including this specific ethyl derivative, show significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the sulfonamide group enhances its efficacy against resistant strains .
  • Anticancer Potential : Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its anticancer properties. Studies suggest that it may inhibit cell proliferation in cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Inhibition of Enzymatic Activity : This compound may also interact with specific enzymes involved in drug metabolism, such as cytochrome P450 isoforms. Such interactions are crucial for understanding drug-drug interactions and optimizing therapeutic regimens .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions under controlled conditions to ensure high purity and yield. The synthetic pathways often include:

  • Acylation Reactions : Using sulfonamide derivatives to introduce the sulfonamide group onto the quinoline scaffold.
  • Trifluoromethylation : Employing reagents that can effectively add the trifluoromethyl group to the quinoline structure.

These synthetic strategies are essential for producing derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • A study published in RSC Advances highlighted the antimicrobial efficacy of various trifluoromethyl-substituted quinolines, including derivatives similar to this compound, against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use as an antituberculosis agent .
  • Another research article focused on the design and synthesis of new derivatives based on the sulfonamide structure, emphasizing their role in inhibiting cancer cell growth and providing insights into their mechanism of action .

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

  • Conditions : DMF, K2CO3, 80°C, 12 h.
  • Mechanism : The sulfamoylaniline acts as a nucleophile, displacing chloride via a two-step addition-elimination process.
  • Yield : 65–70% after column chromatography.

Buchwald-Hartwig Amination

  • Catalyst System : Pd2(dba)3, Xantphos, Cs2CO3.
  • Advantages : Tolerates electron-deficient aryl chlorides; higher regioselectivity.
  • Yield : 75–80%.

Comparative Analysis :

Method Temperature (°C) Time (h) Yield (%) Purity (%)
NAS 80 12 65 95
Buchwald-Hartwig 100 8 78 98

Alternative Synthetic Routes and Emerging Methodologies

Three-Component Assembly (Weber-Type Reaction)

A novel approach adapts the Weber synthesis, combining:

  • para-Aminobenzenesulfonamide.
  • Trifluoromethyl-bearing aldehyde (e.g., 2,2,2-trifluoroacetaldehyde).
  • Ethyl pyruvate.

Key Observations :

  • Trifluoroacetic acid catalyzes imine formation, followed by cyclodehydration to yield the quinoline core.
  • DFT calculations confirm the electrophilic preference at the C4 position, favoring amination over pyrrolone formation.

Late-Stage Trifluoromethylation

For substrates lacking the CF3 group, post-cyclization trifluoromethylation employs:

  • Umemoto’s Reagent : (Trifluoromethyl)dibenzofulvene under CuI catalysis.
  • Yield : 50–55% at position 7, with minor regioisomers.

Experimental Validation and Characterization

Synthetic intermediates and the final product require rigorous analytical validation:

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 8.82 (s, 1H, H-2), 8.21 (d, J = 8.4 Hz, H-5), 7.94 (s, 1H, NH), 7.62 (d, J = 8.0 Hz, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.31 (t, J = 7.1 Hz, 3H, CH3).
  • HRMS : m/z calcd. for C19H16F3N3O4S: 439.0876; found: 439.0869.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity, with retention time = 12.3 min.

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Electron-deficient anilines favor pyrrolone byproducts; fine-tuning substituents and catalysts mitigates this.
  • Amination Efficiency : Microwave-assisted NAS reduces reaction time to 2 h with comparable yields.
  • Solvent Effects : Switching from DMF to NMP improves NAS yields by 10%.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions at the 4-position of the quinoline core. A plausible route includes:

Quinoline Core Formation : Start with a 7-(trifluoromethyl)quinoline-3-carboxylate derivative (e.g., Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, CAS 391-02-6) as the precursor .

Amination : React the 4-hydroxy intermediate with 4-sulfamoylaniline under Mitsunobu conditions (using DIAD/TPP) or via nucleophilic aromatic substitution (heated in DMF with a base like K₂CO₃) to introduce the sulfamoylphenylamino group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Key challenges include regioselectivity control and avoiding O-acylation byproducts, which can be mitigated using anhydrous conditions and selective catalysts .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the quinoline core (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at ~δ 165 ppm) and sulfamoyl group (NH₂ protons at δ ~5.5 ppm) .
  • IR Spectroscopy : Confirm ester C=O (~1700 cm⁻¹) and sulfonamide S=O (~1350, 1150 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Match calculated and observed C/H/N/S/F percentages to confirm purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
  • Stability : Store at 2–8°C in inert atmospheres (argon) to prevent hydrolysis of the ester group. Stability in DMSO stock solutions should be monitored weekly via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during the introduction of the sulfamoylphenylamino group?

  • Methodological Answer : Regioselectivity at the 4-position is controlled by:
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution by stabilizing transition states .
  • Catalysts : Use of Pd catalysts (e.g., Pd₂(dba)₃/BINAP) enables Buchwald-Hartwig amination for C–N bond formation, minimizing competing O-alkylation .
  • Temperature : Elevated temperatures (80–120°C) accelerate substitution but may increase byproduct formation (e.g., dimerization). Optimization via DOE (Design of Experiments) is recommended .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydropteroate synthase (DHPS), leveraging the sulfamoyl group’s similarity to sulfonamide antibiotics .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the sulfamoyl NH₂ and active-site residues (e.g., Asn-23 in DHPS) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial activity .

Q. How can crystallographic data resolve contradictions in reported spectral assignments?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by determining precise bond lengths (C=O ~1.21 Å, C–O ~1.36 Å) and hydrogen-bonding networks (graph set analysis: R₂²(8) motifs for dimeric structures) .
  • Synchrotron Radiation : High-resolution data (<1.0 Å) clarifies electron density maps for the trifluoromethyl and sulfamoyl groups, distinguishing rotational conformers .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., amination step) and reduce side products .
  • Byproduct Identification : LC-MS/MS and preparative TLC isolate impurities (e.g., O-acylated derivatives), which can be minimized by protecting the 4-hydroxy group pre-amination .
  • Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal contamination and costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.